7-Amino-5-azaspiro[2.4]heptan-6-one
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Overview
Description
7-Amino-5-azaspiro[2.4]heptan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a four-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-azaspiro[2.4]heptan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the use of a Curtius rearrangement reaction, where an acyl azide is converted into an isocyanate intermediate, which then undergoes cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, which also leads to the formation of the spirocyclic ring system .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available raw materials and simple reaction conditions. The process is designed to achieve high optical purity (>99.0% ee) and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-azaspiro[2.4]heptan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
7-Amino-5-azaspiro[2.4]heptan-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Sitafloxacin: A fluoroquinolone antibiotic that contains a similar spirocyclic structure.
Quinolone Antibacterials: A class of compounds that share structural similarities with 7-Amino-5-azaspiro[2.4]heptan-6-one and exhibit antibacterial activity.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
7-amino-5-azaspiro[2.4]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-5(9)8-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPUZCMQPRBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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